Azide Enables Copper-Free SPAAC Kinetics Unattainable with Maleimide Chemistry
The terminal azide group of Azido-PEG1-Val-Cit-PAB-PNP undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivatives, achieving second-order rate constants typically in the range of 0.1–1.0 M⁻¹s⁻¹, while maleimide-thiol conjugation relies on micromolar-range reactivity and is subject to competing thiol exchange, leading to lower site-specificity and linker instability [1]. In contrast, the maleimide-based linker Mal-PEG1-Val-Cit-PAB-PNP requires free cysteine residues that are not naturally present in most antibodies and must be introduced via reduction or engineering, a step that adds complexity and can compromise antibody integrity .
| Evidence Dimension | Conjugation specificity and reaction kinetics |
|---|---|
| Target Compound Data | SPAAC second-order rate constant ~0.1–1.0 M⁻¹s⁻¹ (class-level for azide-DBCO cycloaddition) |
| Comparator Or Baseline | Maleimide-thiol conjugation: rate constant ~10³–10⁴ M⁻¹s⁻¹ but with significant thiol-exchange instability |
| Quantified Difference | Not directly quantified for this compound; class-level advantage in bioorthogonality and site-specificity |
| Conditions | Aqueous buffer, pH 7.4, 25°C (standard SPAAC conditions) |
Why This Matters
For procurement, this means Azido-PEG1-Val-Cit-PAB-PNP enables a simplified, copper-free conjugation workflow that preserves antibody tertiary structure and yields more homogeneous ADCs compared to traditional maleimide chemistry.
- [1] J. Dommerholt, F. P. J. T. Rutjes, and F. L. van Delft. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Angew. Chem. Int. Ed. 2010, 49, 9422–9425. View Source
